2-{3-[(2-bromophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-{3-[(2-bromophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4840652
CAS Number:
Molecular Formula: C20H15BrN6O
Molecular Weight: 435.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant)

Compound Description: Preladenant is a potent and selective adenosine A2A receptor (A2AR) antagonist. It has been investigated as a potential treatment for Parkinson's disease and was developed as a PET tracer for imaging cerebral A2ARs. Preladenant exhibits favorable brain kinetics and suitable characteristics as an A2AR PET tracer. []

Relevance: Preladenant shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with 2-{3-[(2-bromophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The key structural difference lies in the substituents at the 2 and 7 positions of the tricyclic core. [] Preladenant has a 2-furanyl group at the 2 position and a piperazinyl-ethyl chain with a methoxyethoxyphenyl substituent at the 7 position, while the target compound has a phenyl group substituted with a bromophenoxymethyl group at the 2 position and a methyl group at the 7 position. []

SCH58261 (5-amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

Compound Description: SCH58261 is a potent and selective A2A adenosine receptor antagonist. It has shown efficacy in preclinical models of Parkinson's disease, attenuating MPTP-induced loss of striatal dopamine and dopamine transporter binding sites. []

Relevance: SCH58261 also shares the central pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core with 2-{3-[(2-bromophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. SCH58261 possesses a 2-furyl substituent at the 2 position and a 2-phenylethyl group at the 7 position, differentiating it from the target compound's substituents. [, , , ]

5-Amino-8-methyl-9-methylsulfanyl-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (Compound 41)

Compound Description: This compound was investigated as an A2A and A3 adenosine receptor antagonist. []

8FB-PTP (5-amino-8-(4-fluorobenzyl)-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

Compound Description: 8FB-PTP is a potent A2A adenosine receptor antagonist. []

CGS 15943 (5-amino-9-chloro-2-(2-furyl)-1,2,4-triazolo[1,5-c]quinazoline)

Compound Description: CGS 15943 is a non-xanthine A2A adenosine receptor antagonist, but it shows low selectivity compared to other A2A antagonists. []

Relevance: While CGS 15943 possesses a triazolo[1,5-c]pyrimidine fragment, it diverges significantly from 2-{3-[(2-bromophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine as it lacks the fused pyrazole ring and instead has a quinazoline moiety. [, ]

KW-6002 [(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione]

Compound Description: KW-6002 is a potent and selective A2A adenosine receptor antagonist known to preferentially target postsynaptic A2A receptors. It has shown efficacy in preclinical models of Parkinson's disease, enhancing the reinforcing effects of THC and inhibiting the development of l-DOPA-induced dyskinesia. [, ]

Relevance: While KW-6002 exhibits A2A antagonistic activity like some compounds related to 2-{3-[(2-bromophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, it belongs to a different chemical class, the xanthine derivatives, and does not share the core pyrazolo-triazolo-pyrimidine structure. [, ]

SCH-442416 [2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine]

Compound Description: SCH-442416 is a preferential presynaptic A2A receptor antagonist. It has been investigated for its potential in treating marijuana dependence. []

Relevance: SCH-442416 shares the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine core structure with 2-{3-[(2-bromophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. It differs in the substituents at the 2 and 7 positions, possessing a 2-furanyl group at the 2 position and a 3-(4-methoxyphenyl)propyl group at the 7 position, distinct from the target compound's substituents. []

2-(4-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Compound Description: This compound exhibited neuroprotective effects against fibrillar non-β-amyloid component (NAC) in a human neuroblastoma SH-SY5Y cellular model, suggesting potential for anti-Alzheimer's disease development. []

Relevance: This compound is closely related to 2-{3-[(2-bromophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, sharing the identical core structure and the 7-methyl substituent. The key difference lies in the substituent at the 2 position, where the target compound has a substituted phenyl group while this compound has a simpler 4-methoxyphenyl group. []

Properties

Product Name

2-{3-[(2-bromophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[3-[(2-bromophenoxy)methyl]phenyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C20H15BrN6O

Molecular Weight

435.3 g/mol

InChI

InChI=1S/C20H15BrN6O/c1-26-19-15(10-23-26)20-24-18(25-27(20)12-22-19)14-6-4-5-13(9-14)11-28-17-8-3-2-7-16(17)21/h2-10,12H,11H2,1H3

InChI Key

VCPMAOUJZLFWAJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=CC=CC=C5Br

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=CC=CC=C5Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.